(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one
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Description
Scientific Research Applications
Stereochemistry and Catalysis
The stereochemistry of similar compounds, such as the addition of thiols to benzoyl- and p-chlorobenzoyl-phenylacetylenes, has been studied. These reactions, catalyzed by piperidine, result in a mixture of (E)- and (Z)-isomers. These studies are crucial in understanding the configurational properties of compounds, including (E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one (Omar & Basyouni, 1974).
Oxidation Reactions
Research on the oxidation of propenoidic phenols, which include compounds structurally related to this compound, reveals how various solvents and substituents affect the yields of oxidized products. Such studies contribute to a deeper understanding of the chemical behavior and potential applications of these compounds in various reactions (Bolzacchini et al., 1996).
Crystal Structure and Molecular Interactions
Studies on the crystal structure of related chalcone derivatives provide insights into the molecular interactions and stability of these compounds. Such research is vital for understanding the physical and chemical properties of this compound and similar molecules (Salian et al., 2018).
Spectroscopic Properties
Research into the spectral properties of substituted 1,3-diphenyl-2-propen-1-ones, which are structurally related to this compound, enhances our understanding of their electronic and vibrational characteristics. This is crucial for potential applications in materials science and molecular electronics (Ahmed et al., 2007).
Liquid-Crystalline Polymorphism
The study of liquid-crystalline polymorphism in azobenzene derivatives, which are structurally similar to this compound, provides insights into the relationship between chemical structure and the formation of various mesophases. This research is significant for the development of new materials with tailored optical and electronic properties (Podruczna et al., 2014).
Synthesis and Computational Study
The synthesis of novel oxime ethers structurally related to this compound, combined with computational studies, helps understand the molecular structure and properties of these compounds. This research is crucial for designing molecules with specific characteristics for various applications (Erdogan, 2016).
Properties
IUPAC Name |
(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO2/c1-16-5-9-20(10-6-16)26-12-11-23(27)17-3-2-4-21(13-17)28-15-18-7-8-19(24)14-22(18)25/h2-14,26H,15H2,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJXNKMPEQAALV-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=O)C2=CC(=CC=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC(=CC=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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